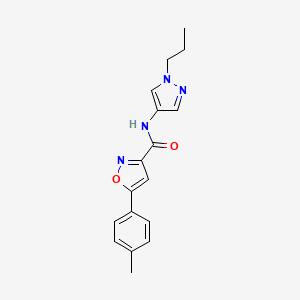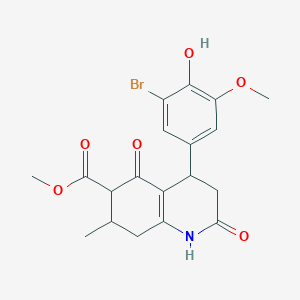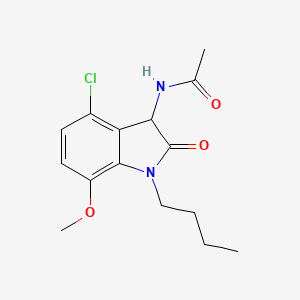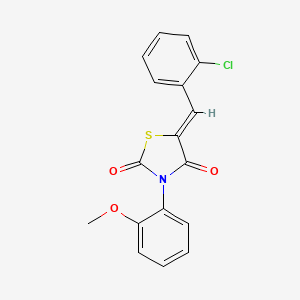![molecular formula C19H21ClN4S B4687986 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine](/img/structure/B4687986.png)
4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine
Vue d'ensemble
Description
4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine, also known as TAK-659, is a potent and selective inhibitor of the protein kinase BTK (Bruton's tyrosine kinase). BTK is a key enzyme in the B-cell receptor signaling pathway and plays a critical role in the development and survival of B-cells. TAK-659 has shown promising results in preclinical studies and is being evaluated as a potential treatment for various B-cell malignancies, including chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B-cell lymphoma (DLBCL).
Mécanisme D'action
BTK is a cytoplasmic tyrosine kinase that plays a critical role in B-cell receptor signaling. Upon activation of the B-cell receptor, BTK is recruited to the membrane and phosphorylates downstream targets, leading to the activation of various signaling pathways that promote cell survival and proliferation. 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine binds to the ATP-binding site of BTK and inhibits its kinase activity, thereby blocking the downstream signaling pathways and inducing apoptosis in B-cells.
Biochemical and Physiological Effects:
This compound has been shown to selectively inhibit BTK activity in B-cells, with no significant effects on other kinases or cell types. In addition to inducing apoptosis, this compound has been found to inhibit cell migration and adhesion, which are important processes in the pathogenesis of B-cell malignancies. This compound has also been shown to enhance the anti-tumor activity of other drugs, such as venetoclax, in preclinical models.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine is its selectivity for BTK, which reduces the risk of off-target effects and toxicity. This compound has also shown significant anti-tumor activity in preclinical models, making it a promising candidate for further development as a therapeutic agent. However, one limitation of this compound is its limited solubility, which may affect its pharmacokinetic properties and require the use of special formulations or delivery methods.
Orientations Futures
There are several potential future directions for research on 4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine. One area of interest is the development of combination therapies that incorporate this compound with other drugs, such as venetoclax or immune checkpoint inhibitors, to enhance its anti-tumor activity and overcome resistance mechanisms. Another area of research is the identification of biomarkers that can predict response to this compound and guide patient selection for clinical trials. Finally, further studies are needed to elucidate the long-term safety and efficacy of this compound in patients with B-cell malignancies.
Applications De Recherche Scientifique
4-[4-(4-chlorobenzyl)-1-piperazinyl]-5,6-dimethylthieno[2,3-d]pyrimidine has been extensively studied in preclinical models of B-cell malignancies, where it has shown potent and selective inhibition of BTK activity and significant anti-tumor activity. In a study published in Cancer Research, this compound was found to induce apoptosis (programmed cell death) and inhibit proliferation of CLL cells in vitro and in vivo. Another study in the Journal of Hematology & Oncology demonstrated that this compound had significant anti-tumor activity in a mouse model of MCL, with complete tumor regression observed in some animals. These results suggest that this compound may have therapeutic potential in the treatment of B-cell malignancies.
Propriétés
IUPAC Name |
4-[4-[(4-chlorophenyl)methyl]piperazin-1-yl]-5,6-dimethylthieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21ClN4S/c1-13-14(2)25-19-17(13)18(21-12-22-19)24-9-7-23(8-10-24)11-15-3-5-16(20)6-4-15/h3-6,12H,7-11H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCTINNBSZARVPN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC2=NC=NC(=C12)N3CCN(CC3)CC4=CC=C(C=C4)Cl)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21ClN4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![3-[4-methyl-5-(1-pyrrolidinylcarbonyl)-1,3-thiazol-2-yl]pyridine](/img/structure/B4687906.png)
![N-benzyl-2-[(5-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B4687914.png)
![2-(methoxymethyl)-3,7-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B4687915.png)
![4-{[4-(3-chlorobenzyl)-1-piperazinyl]carbonyl}-6-(2-furyl)-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4687922.png)
![2-bicyclo[2.2.1]hept-2-yl-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}acetamide](/img/structure/B4687928.png)
![N-[1-(2-chloro-4-fluorobenzyl)-1H-pyrazol-3-yl]-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B4687934.png)
![5-amino-1-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4687967.png)



![N-[4-(acetylamino)phenyl]-1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4688007.png)
![N-[4-chloro-1-(3-fluorobenzyl)-1H-pyrazol-3-yl]-1-[(1-methyl-1H-pyrazol-4-yl)sulfonyl]-3-piperidinecarboxamide](/img/structure/B4688020.png)
![ethyl 4-{[(4-propyl-1-piperazinyl)carbonothioyl]amino}benzoate](/img/structure/B4688021.png)
